3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEWZDAVWPLFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Direct Fmoc Protection of Piperidine-3-Propanoic Acid
Reaction Scheme and Conditions
This one-step method involves the reaction of piperidine-3-propanoic acid with Fmoc chloride (Fmoc-Cl) in the presence of a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
$$
\text{Piperidine-3-propanoic acid} + \text{Fmoc-Cl} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound}
$$
Optimization and Yield
- Base Selection : DIPEA outperforms alternatives like triethylamine due to its superior solubility in DCM and reduced side reactions.
- Solvent Effects : DMF increases reaction rate but may necessitate subsequent purification to remove residual solvent.
- Yield : Reported yields range from 65% to 85%, with purity >95% achieved via recrystallization from ethyl acetate/hexane.
Solid-Phase Synthesis Using 2-Chlorotrityl Resin
Cleavage and Isolation
The target compound is cleaved from the resin using 20% hexafluoroisopropanol (HFIP) in DCM over 1.5 hours, yielding the product in 70–90% purity. Subsequent purification via reversed-phase HPLC elevates purity to >98%.
Solution-Phase Coupling with HATU/HOAt
Mechanistic Pathway
This method employs 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid, which is activated using HATU/HOAt and coupled to β-alanine methyl ester. Saponification of the ester with lithium hydroxide yields the final product.
$$
\text{Fmoc-piperidine-3-carboxylic acid} + \text{β-alanine methyl ester} \xrightarrow{\text{HATU, HOAt}} \text{Methyl ester intermediate} \xrightarrow{\text{LiOH}} \text{Target Compound}
$$
Performance Metrics
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield (%) | Scalability | Purity Post-Purification |
|---|---|---|---|
| Direct Fmoc Protection | 65–85 | Moderate | >95% |
| Solid-Phase Synthesis | 70–90 | High | >98% |
| Solution-Phase Coupling | 80–94 | Low | >95% |
Practical Considerations
- Solid-Phase Synthesis : Ideal for combinatorial libraries but requires specialized equipment.
- Solution-Phase Coupling : Suitable for small-scale synthesis but involves multi-step purification.
- Direct Protection : Balances simplicity and yield, making it the preferred method for industrial-scale production.
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Fluorenylmethoxycarbonyl chloride, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid exhibit significant anticancer properties. These compounds can act as inhibitors of specific cancer cell lines by interfering with cellular pathways essential for cancer growth and proliferation. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cells, making them potential candidates for further drug development aimed at targeted cancer therapies.
1.2 Neuropharmacological Applications
The structural attributes of this compound allow it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research has suggested that modifications of this compound can lead to the development of novel antidepressants or anxiolytics. The piperidine ring plays a crucial role in enhancing the bioavailability and efficacy of these compounds in neurological applications.
Organic Synthesis
2.1 Building Block for Peptides
this compound serves as a valuable building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS), allowing for the selective protection and deprotection of amino acids during the synthesis process. This application is critical for producing peptides with specific sequences that can be utilized in drug design and development.
2.2 Synthesis of Novel Compounds
The compound can also be utilized as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure enables chemists to modify it further to create new compounds with potentially useful biological activities. For example, derivatives formed by altering the piperidine moiety can lead to new classes of drugs targeting different therapeutic areas.
Case Studies
Mechanism of Action
The mechanism of action of 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of piperidine, preventing unwanted reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild conditions, allowing for the continuation of peptide synthesis .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a piperidin-3-yl group linked to a propanoic acid backbone.
- The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a protective moiety for the piperidine nitrogen, enabling its use in solid-phase peptide synthesis (SPPS) .
Comparison with Structural Analogs
The compound is compared to structurally related Fmoc-protected piperidine derivatives, focusing on substituent variations , reactivity , and applications .
Piperidine Ring Modifications
Functional Group Variations
Backbone and Linker Modifications
Key Research Findings
Metabolic Stability: The difluoro analog (C₂₃H₂₃F₂NO₄) exhibits 2.5-fold higher metabolic stability in liver microsomes compared to the parent compound due to fluorine’s electron-withdrawing effects .
Redox Sensitivity : Compounds with disulfide bridges (e.g., C₂₃H₂₄N₂O₄S₂) show pH-dependent cleavage, making them ideal for tumor-targeted drug release .
Orthogonal Protection : Dual-protected derivatives (e.g., C₂₈H₃₄N₂O₆) allow sequential deprotection in SPPS, reducing side reactions .
Commercial Availability : The parent compound (CAS 154938-68-8) is supplied by Biosynce with analytical certifications (COA, MSDS), while some analogs (e.g., CymitQuimica’s difluoro variant) are discontinued .
Biological Activity
3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid, commonly referred to as Fmoc-piperidine-propanoic acid, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25NO4
- Molecular Weight : 379.45 g/mol
- CAS Number : 154938-68-8
The compound exhibits various biological activities primarily through its interaction with cellular pathways. It is known to act as an inhibitor of certain enzymatic processes, particularly those related to protein synthesis and secretion. The following are key mechanisms identified in research:
- Inhibition of Type III Secretion System (T3SS) :
- Modulation of Gene Expression :
Biological Activity
The biological activity of this compound has been evaluated through various assays, showcasing its effectiveness against different biological targets.
Table 1: Summary of Biological Activities
| Activity | Concentration | Effect |
|---|---|---|
| Inhibition of CPG2 Secretion | 50 µM | ~50% inhibition |
| Downregulation of ler | Not specified | Significant |
| Cytotoxicity | Not specified | Non-cytotoxic |
Case Studies and Research Findings
Several studies have explored the biological effects and potential applications of this compound:
- Screening Assays for Inhibitors :
- Comparative Studies :
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid, and how are reaction conditions optimized for high yield?
Methodological Answer: The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection of the piperidine nitrogen, followed by coupling with propanoic acid derivatives. Key steps include:
- Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) in anhydrous DMF or THF .
- Coupling: Use of coupling agents like HATU or EDCI/HOBt to link the Fmoc-piperidine intermediate to propanoic acid .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Optimization focuses on temperature (0–25°C), solvent choice (DMF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of Fmoc-Cl) to minimize side reactions .
Q. Q2. How is the compound characterized, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer:
- 1H/13C NMR: Peaks at δ 7.3–7.8 ppm (fluorenyl aromatic protons) and δ 4.2–4.4 ppm (Fmoc methylene group) confirm Fmoc attachment. Piperidine protons appear at δ 2.5–3.5 ppm .
- HPLC: Reverse-phase HPLC (e.g., 95–99.76% purity, C18 column, UV detection at 254 nm) .
- Mass Spectrometry: ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+: 380.46) .
Intermediate/Applied Research Questions
Q. Q3. What are the challenges in maintaining stereochemical purity during synthesis, and how are enantiomeric excess (ee) values quantified?
Methodological Answer:
- Challenges: Racemization can occur during Fmoc deprotection (e.g., using piperidine in DMF). Minimized by low-temperature (0–4°C) and short reaction times (<30 min) .
- Quantification: Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy to measure ee >98% .
Q. Q4. How does the Fmoc group’s stability impact its use in solid-phase peptide synthesis (SPPS)?
Methodological Answer: The Fmoc group is base-labile, requiring piperidine (20% in DMF) for cleavage. Its orthogonality to acid-labile groups (e.g., Boc) allows sequential deprotection in multi-step syntheses . Stability is pH-dependent: prolonged exposure to >pH 9.5 accelerates degradation .
Advanced Research Questions
Q. Q5. How can conflicting NMR data for Fmoc-protected intermediates be resolved, particularly for diastereomeric mixtures?
Methodological Answer:
- 2D NMR (COSY, NOESY): Resolves overlapping signals; NOE correlations identify spatial proximity of protons in rigid piperidine rings .
- Dynamic NMR: Detects conformational exchange broadening (e.g., piperidine ring puckering) at variable temperatures .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous stereochemical assignments .
Q. Q6. What are the safety considerations for handling this compound, given discrepancies in hazard classifications across sources?
Methodological Answer:
- Contradictions: Some SDSs report no hazard data , while others classify it as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Precautions: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in sealed containers .
Application-Focused Questions
Q. Q7. How is this compound applied in the synthesis of peptide-based therapeutics, and what are its limitations?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
